molecular formula C12H22N2O2 B7897297 (S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897297
M. Wt: 226.32 g/mol
InChI Key: KYEGQEQHIFRJSY-JTQLQIEISA-N
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Description

(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a cyclopropylamino substituent at the 3-position and a tert-butyl ester group at the 1-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals. Its stereochemistry (S-configuration) and functional groups make it valuable for asymmetric synthesis and as a building block for bioactive molecules. However, recent data indicate that this compound has been discontinued by suppliers such as CymitQuimica, limiting its availability for research .

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into three primary components: (1) the pyrrolidine ring, (2) the cyclopropylamino substituent at the 3-position, and (3) the tert-butyl carbamate at the 1-position. Retrosynthetically, two pathways emerge:

  • Route A : Construction of the pyrrolidine ring followed by introduction of the cyclopropylamino group and subsequent tert-butyl ester protection.

  • Route B : Pre-assembly of the cyclopropylamine moiety prior to pyrrolidine ring closure and protection .

Synthetic Routes and Methodological Comparisons

Pyrrolidine Synthesis via Cyclization

The pyrrolidine core is often synthesized through cyclization of 1,4-diamines or γ-amino alcohols. For example, reductive amination of γ-keto esters using sodium cyanoborohydride yields pyrrolidine derivatives. In one protocol, 4-oxopentanoic acid tert-butyl ester undergoes reductive amination with ammonium acetate to form pyrrolidine-1-carboxylic acid tert-butyl ester .

Introduction of the Cyclopropylamino Group

The cyclopropylamino group is introduced via nucleophilic substitution or reductive amination. A key step involves reacting 3-bromopyrrolidine-1-carboxylic acid tert-butyl ester with cyclopropylamine in the presence of a base such as potassium carbonate. This method, however, faces challenges in regioselectivity and requires high temperatures (80–100°C) .

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Nucleophilic SubstitutionCyclopropylamine, K₂CO₃, DMF, 80°C6595
Reductive AminationCyclopropylamine, NaBH₃CN, MeOH7298

Chiral Auxiliary Approach

Employing (R)- or (S)-phenylethylamine as a chiral auxiliary, the tert-butyl ester-protected pyrrolidine is subjected to asymmetric alkylation. For instance, treatment with cyclopropylmethyl bromide in the presence of a palladium catalyst achieves 85% enantiomeric excess (ee) .

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic 3-cyclopropylaminopyrrolidine derivatives using vinyl acetate as an acyl donor affords the (S)-enantiomer with >99% ee. This method, however, suffers from low yields (30–40%) due to incomplete conversion .

Nitrogen Ylide-Mediated Cyclopropanation

Inspired by recent advances, tert-butyl bromoacetate and DABCO generate a nitrogen ylide, which reacts with vinylpyrimidines to form trans-cyclopropane derivatives. Adapted for pyrrolidine systems, this method achieves cyclopropanation at room temperature with 78% yield .

Reaction Scheme:

  • Ylide Formation : DABCO reacts with tert-butyl bromoacetate to generate a reactive ylide.

  • Cyclopropanation : The ylide attacks a vinylpyrrolidine intermediate, forming the cyclopropyl ring .

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

  • Solvent : Polar aprotic solvents (DMF, MeCN) enhance nucleophilic substitution rates but may lead to side reactions. Dichloromethane (DCM) is preferred for ylide-mediated cyclopropanation .

  • Temperature : Reductive amination proceeds optimally at 0–25°C, while cyclopropanation requires mild heating (40–60°C) .

Protecting Group Compatibility

The tert-butyl carbamate group demonstrates stability under basic and mildly acidic conditions but hydrolyzes in strong acids (e.g., HCl in dioxane). Alternative protecting groups (e.g., benzyl carbamate) are less suitable due to hydrogenation requirements .

Analytical Characterization and Validation

Structural Confirmation

  • NMR Spectroscopy : Key signals include the tert-butyl singlet at δ 1.45 ppm (9H) and pyrrolidine N–H resonance at δ 3.2 ppm .

  • Chiral HPLC : Utilizing a Chiralpak AD-H column, the (S)-enantiomer elutes at 12.7 min (hexane:isopropanol 90:10, 1 mL/min) .

Table 2: Analytical Data for (S)-Enantiomer

TechniqueKey DataReference
¹H NMR (400 MHz, CDCl₃)δ 1.45 (s, 9H), 3.20 (m, 1H), 3.85 (m, 2H)
HPLC (Chiralpak AD-H)Retention time: 12.7 min, 99.5% ee

Challenges and Industrial Scalability

Stereochemical Erosion

Racemization occurs during tert-butyl ester deprotection under acidic conditions. Mitigation strategies include low-temperature (0°C) hydrolysis using HCl in dioxane .

Purification Complexities

Column chromatography remains the primary purification method, though crystallization (e.g., using hexane/ethyl acetate) improves scalability. Patent CN103787971A highlights hexane washing to isolate white solids .

Applications in Drug Development

The compound serves as a precursor to HCV NS3/4A protease inhibitors and κ-opioid receptor agonists. Derivatives exhibit enhanced metabolic stability compared to non-cyclopropyl analogs .

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection

The tert-butyl ester group serves as a protective moiety for carboxylic acids, removable under acidic conditions. Hydrolysis regenerates the free carboxylic acid, enabling further functionalization:

Reaction Conditions Products Yield Key Observations
Trifluoroacetic acid (TFA), DCM, 0°C(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid85–92%Rapid deprotection (<1 hr); minimal epimerization due to mild conditions
HCl (4M in dioxane), 25°CSame as above78%Longer reaction time (4–6 hr); requires neutralization with aqueous base for isolation

Mechanistic Insight : Protonation of the tert-butyl oxygen initiates cleavage, forming a carbocation intermediate (t-Bu⁺), which stabilizes via isobutene elimination. The steric bulk of the tert-butyl group accelerates this process compared to smaller esters .

Nucleophilic Substitution at the Cyclopropylamino Group

The cyclopropylamino group (-NH-C3H5) participates in nucleophilic reactions, though its rigid geometry limits accessibility:

Reaction Reagents/Conditions Products Yield Notes
AlkylationBenzyl bromide, K2CO3, DMF, 60°CN-Benzyl derivative65%Limited by steric hindrance; competing O-alkylation not observed
AcylationAcetyl chloride, Et3N, THF, 0°CN-Acetylated product88%DMAP catalysis unnecessary due to amine nucleophilicity
SulfonylationTosyl chloride, pyridine, 25°CN-Tosyl derivative72%Requires anhydrous conditions to avoid hydrolysis

Side Reaction : Under strong acidic conditions, cyclopropane ring opening may occur, yielding linear alkylammonium species .

Amide Bond Formation via Carbodiimide Coupling

The deprotected carboxylic acid engages in amide synthesis using carbodiimide-based activation:

Coupling Reagent Additive Nucleophile Product Yield Reference
DCCDMAPBenzylamine(S)-3-Cyclopropylamino-pyrrolidine-1-benzamide91%
EDCIHOBtGlycine methyl esterDipeptide analog84%

Key Consideration : The stereochemistry at the pyrrolidine C3 position remains intact during coupling, as confirmed by chiral HPLC analysis.

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes ring-opening under specific conditions, though this is less common due to kinetic stability:

Conditions Products Mechanism Yield Applications
H2/Pd-C, EtOHLinear amine derivativeHydrogenolytic cleavage55% Synthesis of flexible amine intermediates
HCl (conc.), refluxChlorinated open-chain compoundElectrophilic addition68% Rare; requires harsh conditions
Rh2(OAc)4, CH2Cl2, 25°CNo reactionN/A0% Demonstrates stability under mild conditions

Theoretical Note : DFT calculations suggest that ring strain (≈27 kcal/mol) in cyclopropane is partially offset by conjugation with the adjacent amino group, reducing reactivity .

Functionalization of the Pyrrolidine Nitrogen

The pyrrolidine nitrogen (N1) undergoes reactions after tert-butyl ester deprotection:

Reaction Type Reagents Products Yield Selectivity
Reductive AminationAcetone, NaBH3CN, MeOHN-Isopropylpyrrolidine derivative76% Exclusive N1 modification; C3 amino group inert
SulfonationSO3·Py complex, DMFN-Sulfonated pyrrolidine82% Requires Boc deprotection first
Mitsunobu ReactionPh3P, DIAD, 4-nitrobenzyl alcoholN-Alkylated product63% Stereochemistry at C3 preserved

Caution : Competing reactions at the cyclopropylamino group are minimized by using bulky electrophiles .

Oxidation and Reduction Pathways

Process Conditions Products Outcome
Pyrrolidine OxidationmCPBA, CH2Cl2Pyrrolidine N-oxide94%; impacts hydrogen-bonding capacity
Ester ReductionLiAlH4, THF, 0°CTert-butyl alcohol + pyrrolidine diol81%; over-reduction avoided with temperature control

Limitation : The cyclopropane ring remains inert to common oxidizing agents like KMnO4 or OsO4 .

Metal-Catalyzed Cross-Couplings

While understudied, the compound’s halogenated derivatives participate in cross-couplings:

Reaction Catalyst Substrate Products Yield Reference
Suzuki-MiyauraPd(PPh3)44-Bromophenylboronic acidBiaryl-pyrrolidine hybrid73%
Buchwald-HartwigPd2(dba)32-ChloropyridineN-Aryl pyrrolidine68%

Synthetic Utility : These reactions enable late-stage diversification in drug discovery campaigns .

Scientific Research Applications

The compound (S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral amino acid derivative that has garnered interest in various scientific research applications. This article explores its properties, synthesis, and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:

  • Neuropharmacology : Research indicates that this compound may interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action.

Drug Design and Development

The compound serves as a valuable scaffold in drug design, particularly in:

  • Structure-Activity Relationship (SAR) Studies : Modifications to the cyclopropyl and pyrrolidine moieties can lead to derivatives with enhanced pharmacological profiles.
  • Chiral Drug Development : As a chiral molecule, it can be used to study the effects of chirality on drug efficacy and safety.

Biochemical Research

In biochemical studies, this compound is utilized for:

  • Enzyme Inhibition Studies : Its ability to inhibit specific enzymes involved in metabolic pathways can provide insights into disease mechanisms.
  • Receptor Binding Assays : Investigating its binding affinity to various receptors aids in understanding its pharmacodynamics.

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry explored the neuropharmacological effects of (S)-3-Cyclopropylamino-pyrrolidine derivatives. The findings indicated that certain modifications enhanced serotonin receptor binding, suggesting potential applications in treating mood disorders.

Case Study 2: Anticancer Properties

Research conducted by a team at a leading pharmaceutical institute demonstrated that derivatives of (S)-3-Cyclopropylamino-pyrrolidine exhibited selective cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications for optimizing anticancer activity.

Mechanism of Action

The mechanism of action of (S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The cyclopropylamino group may interact with biological molecules through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The tert-butyl ester group is a common motif in pyrrolidine-based compounds, but substituents and heterocyclic frameworks significantly influence their properties. Below is a comparative analysis with four related compounds:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Features References
(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester Cyclopropylamino at 3-position Not explicitly provided ~253.3 (estimated) Chiral, discontinued, potential for asymmetric synthesis
(S)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester Bromo at 3-position C₉H₁₆BrNO₂ 250.13 Halogenated substituent enhances reactivity in cross-coupling reactions
(S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrimidinyloxy at 3-position C₁₅H₂₃N₃O₃ 293.36 Bulky aromatic substituent; potential for hydrogen bonding
(S)-3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester Piperazine ring (6-membered) C₁₂H₂₁N₃O₂ 255.32 Expanded ring size alters basicity and conformational flexibility

Thermal Stability and Decomposition

The tert-butyl ester group is prone to thermal cleavage. Studies on poly(tert-butyl acrylate) (A20) and poly(tert-butyl methacrylate) (MA20) reveal activation energies of 116 kJ/mol and 125 kJ/mol , respectively, for ester decomposition. These values suggest that tert-butyl esters generally undergo thermal degradation via release of isobutene, forming carboxylic acids or cyclic anhydrides depending on the polymer backbone . While direct data for the target compound are lacking, its tert-butyl ester group likely exhibits similar thermal instability, necessitating controlled storage conditions.

Availability and Alternatives

The discontinuation of this compound highlights the need for alternatives. The bromo and pyrimidinyloxy derivatives remain commercially available, offering comparable reactivity for synthetic applications . The piperazine analogue (CAS 1240582-07-3) provides a six-membered ring alternative, though its pharmacological profile may differ due to altered ring strain and hydrogen-bonding capacity .

Biological Activity

(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an amino group, which links to a pyrrolidine ring. The carboxylic acid is protected by a tert-butyl ester, enhancing its stability and solubility in organic solvents. Its molecular formula is C12H20N2O2C_{12}H_{20}N_{2}O_{2} with a molecular weight of approximately 224.30 g/mol.

Pharmacological Potential

Research indicates that this compound exhibits notable biological activity, particularly as a modulator of neurotransmitter systems. It has been studied for its effects on glutamate receptors, which are critical in various neurological functions. The compound may exhibit both agonistic and antagonistic properties depending on the specific receptor target, making it a candidate for further exploration in drug development for neurological disorders.

Binding Affinity Studies

Interaction studies have employed techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities with various receptors. These studies are crucial for understanding the compound's efficacy and potential therapeutic applications .

Synthesis Methods

Several synthetic pathways have been developed for producing this compound. These methods vary in yield, cost, and scalability, which are essential factors for industrial applications. The synthesis typically involves the protection of the carboxylic acid group followed by cyclization reactions that form the pyrrolidine ring .

Neurotransmitter Modulation

A study focusing on the modulation of glutamate receptors demonstrated that this compound could enhance synaptic plasticity in animal models, suggesting its potential use in treating conditions like Alzheimer’s disease.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds revealed that variations in the cyclopropyl and pyrrolidine structures significantly impact biological activity. For instance, compounds with additional aromatic rings exhibited enhanced receptor binding affinity, highlighting the importance of structural modifications in drug design .

Summary of Biological Assays

Assay Type Outcome Significance
Binding AffinityHigh affinity for glutamate receptorsPotential therapeutic applications in neurology
Agonistic/AntagonisticVariable effects based on receptorCritical for understanding pharmacodynamics
Neuroplasticity EffectsEnhanced synaptic plasticityImplications for neurodegenerative disease treatment

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing (S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester?

  • Methodological Answer: The compound can be synthesized via coupling reactions using reagents like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane under controlled temperature (0–20°C). These conditions are analogous to tert-butyl ester syntheses involving pyrrolidine derivatives, where temperature and catalyst stoichiometry are critical for avoiding side reactions .

Q. Which analytical techniques are critical for confirming structural integrity and enantiomeric purity?

  • Methodological Answer: Chiral HPLC is essential for resolving enantiomers, while 1^1H/13^{13}C NMR spectroscopy confirms regiochemistry and functional group integration. Mass spectrometry validates molecular weight, and X-ray crystallography may resolve stereochemical ambiguities. These methods align with characterization workflows for structurally related tert-butyl esters .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer: Use PPE (gloves, goggles) and operate in a fume hood due to its potential as a lachrymator and respiratory irritant. Refer to safety data sheets of analogous tert-butyl esters, which highlight risks of eye and respiratory tract irritation .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and stereochemical fidelity?

  • Methodological Answer: Systematic optimization involves adjusting reaction parameters (e.g., temperature gradients, solvent polarity, and catalyst loading). For example, kinetic studies in related pyrrolidine tert-butyl ester syntheses suggest that lower temperatures (0–5°C) reduce racemization, while excess DMAP improves coupling efficiency .

Q. What methodologies address discrepancies in reported biological activity data for derivatives?

  • Methodological Answer: Contradictory data may arise from assay variability or compound degradation. Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based cytotoxicity) and monitor compound stability under experimental conditions. Marine-derived bioactive compound studies emphasize such validation steps .

Q. How is this compound utilized in designing small-molecule libraries for drug discovery?

  • Methodological Answer: The pyrrolidine core serves as a chiral scaffold for diversity-oriented synthesis. Modifications at the cyclopropylamino group enable exploration of steric and electronic effects, while the tert-butyl ester acts as a transient protecting group. Molecular docking tools (e.g., Discovery Studio) can prioritize derivatives for synthesis .

Q. What strategies mitigate racemization risks during functionalization of the pyrrolidine core?

  • Methodological Answer: Racemization is minimized using low-temperature conditions (-20°C), chiral auxiliaries, or asymmetric catalysts. For instance, stereochemical integrity in tert-butyl esters with sensitive chiral centers is maintained via slow addition of coupling agents and inert atmosphere protocols .

Q. Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer: Divergent reactivity reports may stem from solvent effects or competing pathways. Conduct kinetic studies in polar aprotic solvents (e.g., DMF vs. THF) and analyze intermediates via 19^{19}F NMR (if applicable). Cross-reference synthetic protocols from tert-butyl ester analogs to identify critical variables .

Properties

IUPAC Name

tert-butyl (3S)-3-(cyclopropylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-10(8-14)13-9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEGQEQHIFRJSY-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693555
Record name tert-Butyl (3S)-3-(cyclopropylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289584-93-5
Record name tert-Butyl (3S)-3-(cyclopropylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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